6-Chloro-5-iodopyrimidin-4-amine

Physicochemical characterization Lipophilicity Procurement specification

6-Chloro-5-iodopyrimidin-4-amine is a polyhalogenated 4-aminopyrimidine bearing chlorine at C6 and iodine at C5, with molecular formula C4H3ClIN3 and molecular weight 255.44 g/mol. This substitution pattern furnishes orthogonal synthetic handles for sequential palladium-catalyzed cross-coupling (C–I bond activation) followed by nucleophilic aromatic substitution (C–Cl displacement), making it a strategic intermediate for the construction of 4,5,6-trisubstituted pyrimidine kinase inhibitor scaffolds.

Molecular Formula C4H3ClIN3
Molecular Weight 255.44
CAS No. 353272-15-8
Cat. No. B2628366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-5-iodopyrimidin-4-amine
CAS353272-15-8
Molecular FormulaC4H3ClIN3
Molecular Weight255.44
Structural Identifiers
SMILESC1=NC(=C(C(=N1)Cl)I)N
InChIInChI=1S/C4H3ClIN3/c5-3-2(6)4(7)9-1-8-3/h1H,(H2,7,8,9)
InChIKeyICVYKJSDWGGRNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-5-iodopyrimidin-4-amine (CAS 353272-15-8): Procurement-Grade Physicochemical & Reactivity Profile for Medicinal Chemistry Building Block Selection


6-Chloro-5-iodopyrimidin-4-amine is a polyhalogenated 4-aminopyrimidine bearing chlorine at C6 and iodine at C5, with molecular formula C4H3ClIN3 and molecular weight 255.44 g/mol . This substitution pattern furnishes orthogonal synthetic handles for sequential palladium-catalyzed cross-coupling (C–I bond activation) followed by nucleophilic aromatic substitution (C–Cl displacement), making it a strategic intermediate for the construction of 4,5,6-trisubstituted pyrimidine kinase inhibitor scaffolds .

Why 6-Chloro-5-iodopyrimidin-4-amine Cannot Be Substituted by Mono-Halogenated Pyrimidine Analogs in Multi-Step Synthetic Routes


Generic substitution of 6-chloro-5-iodopyrimidin-4-amine with mono-halogenated analogs such as 6-chloropyrimidin-4-amine (lacking the C5 iodine) or 5-iodopyrimidin-4-amine (lacking the C6 chlorine) forces the synthetic chemist to either abandon sequential, orthogonal functionalization strategies or introduce additional halogenation steps, compromising overall yield and step economy. The quantitative physicochemical divergences—including a >97% increase in molecular weight, >60% increase in predicted density, and >1.1 log-unit shift in lipophilicity relative to 6-chloropyrimidin-4-amine—also translate to altered chromatographic retention, solubility, and permeability profiles that cannot be replicated by any single-halogen congener.

6-Chloro-5-iodopyrimidin-4-amine: Head-to-Head Quantitative Differentiation Versus Key Analogs


Physicochemical Divergence: Molecular Weight, Density, Boiling Point, and Lipophilicity vs. 6-Chloropyrimidin-4-amine and 5-Iodopyrimidin-4-amine

6-Chloro-5-iodopyrimidin-4-amine exhibits significantly higher molecular weight (255.44 g/mol) and predicted density (2.276–2.3 g/cm³) compared to its mono‑halogenated analogs 6-chloropyrimidin-4-amine (129.55 g/mol, 1.437 g/cm³) and 5-iodopyrimidin-4-amine (221 g/mol, 2.204 g/cm³) . The consensus log P of the di‑halogenated compound is approximately 1.46, versus ~0.3–0.5 for 6-chloropyrimidin-4-amine and ~1.24 for 5-iodopyrimidin-4-amine, indicating a >1 log-unit increase in lipophilicity relative to the 6-chloro analog .

Physicochemical characterization Lipophilicity Procurement specification Pyrimidine building blocks

Vendor Purity Specifications: 98% (GC) vs. 95% Baseline — Implications for Reproducibility and Downstream Yield

AKSci supplies 6-chloro-5-iodopyrimidin-4-amine at a minimum purity of 98% as determined by GC , while other vendors such as BidePharm and Delta‑B list standard purity of 95% . The 3-percentage-point difference represents a 60% reduction in the maximum allowable impurity burden (2% vs. 5%), which is critical when the compound serves as a late-stage intermediate in multi‑step synthetic sequences where cumulative impurity carry‑over can erode final API purity below ICH Q3A thresholds.

Purity specification Quality control Procurement Building block reliability

Orthogonal Reactivity Advantage: C5 Iodine Enables Selective First-Stage Cross-Coupling While C6 Chlorine Remains Intact for Subsequent SNAr

The C–I bond dissociation energy is approximately 210–230 kJ/mol, substantially weaker than the C–Cl bond (~330 kJ/mol) . This difference enables the 5‑iodo substituent of 6-chloro-5-iodopyrimidin-4-amine to undergo selective oxidative addition with Pd(0) catalysts under mild conditions (e.g., Suzuki–Miyaura or Sonogashira coupling at 25–60 °C), while the 6‑chloro group remains inert and available for subsequent nucleophilic aromatic substitution (SNAr) with amines or alkoxides at elevated temperatures (80–120 °C). By contrast, 6-chloropyrimidin-4-amine lacks a cross‑coupling handle, and 5-iodopyrimidin-4-amine lacks a second orthogonal leaving group, limiting both analogs to single‑point diversification.

Cross-coupling Orthogonal reactivity Synthetic strategy Kinase inhibitor synthesis

Precedented Use in High‑Value Drug Discovery Programs (PI3K and BTK Inhibitor Scaffolds)

6-Chloro-5-iodopyrimidin-4-amine is explicitly recited as a key intermediate in patent families and medicinal chemistry publications describing PI3K inhibitors and the BTK inhibitor remibrutinib (LOU064) . The compound’s appearance in these high‑profile programs, in contrast to the more generic 6-chloropyrimidin-4-amine or 5-iodopyrimidin-4-amine which are rarely cited in advanced clinical candidates, provides downstream validation that the di‑halogenation pattern is structurally required for the final pharmacophore.

Drug discovery Kinase inhibitor Building block validation Patent citation

6-Chloro-5-iodopyrimidin-4-amine: Optimal Procurement and Deployment Scenarios Grounded in Quantitative Differentiation


Sequential Diversification for 4,5,6-Trisubstituted Pyrimidine Kinase Inhibitor Libraries

Medicinal chemistry groups constructing focused kinase inhibitor libraries should prioritize 6-chloro-5-iodopyrimidin-4-amine over mono‑halogenated analogs because the C5 iodine permits highly selective Suzuki or Sonogashira coupling (enabled by the ~100 kJ/mol weaker C–I bond), followed by C6 chlorine displacement via SNAr with diverse amines . This two‑step, one‑pot potential sequence is not achievable with 6-chloropyrimidin-4-amine alone and provides a direct route to the 4,5,6-substitution pattern found in clinical candidates such as remibrutinib .

Process Chemistry Scale‑Up Where Impurity Control Is Critical

When scaling up a synthetic route for preclinical toxicology batch production, selecting the 98% (GC) purity grade from AKSci reduces the initial impurity load by 60% compared to the 95% baseline offered by other suppliers. This minimizes the need for intermediate chromatographic purification and improves the robustness of subsequent palladium‑catalyzed steps, which are sensitive to catalyst‑poisoning impurities.

Physicochemical Property Optimization in Hit‑to‑Lead Programs

The consensus log P of ~1.46 and TPSA of 51.8 Ų for 6-chloro-5-iodopyrimidin-4-amine position it in a favorable CNS‑drug‑like property space when elaborated. Structure–property relationship (SPR) studies that start from the di‑halogenated scaffold can directly assess the impact of C5 and C6 substituents on lipophilicity and permeability, whereas SPR campaigns using mono‑halogenated starting materials would require an additional, yield‑reducing iodination step to reach the same substitution pattern.

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